molecular formula C22H14F3N3O2 B12449364 4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid

4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid

Cat. No.: B12449364
M. Wt: 409.4 g/mol
InChI Key: QUBIYUAZNJEHKL-UHFFFAOYSA-N
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Description

4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is a complex organic compound that features a naphthyl group, a trifluoromethyl group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and efficiency. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the development of continuous flow processes to scale up production.

Chemical Reactions Analysis

Types of Reactions

4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is unique due to the combination of its naphthyl, trifluoromethyl, and pyrimidinyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require these unique characteristics.

Properties

Molecular Formula

C22H14F3N3O2

Molecular Weight

409.4 g/mol

IUPAC Name

4-[[4-naphthalen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

InChI

InChI=1S/C22H14F3N3O2/c23-22(24,25)19-12-18(16-6-5-13-3-1-2-4-15(13)11-16)27-21(28-19)26-17-9-7-14(8-10-17)20(29)30/h1-12H,(H,29,30)(H,26,27,28)

InChI Key

QUBIYUAZNJEHKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NC(=N3)NC4=CC=C(C=C4)C(=O)O)C(F)(F)F

Origin of Product

United States

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